![molecular formula C44H50Cl2N6O2 B607398 Exeporfinium chloride CAS No. 718638-68-7](/img/new.no-structure.jpg)
Exeporfinium chloride
描述
氯化埃克索非尼是一种合成的双阳离子卟啉衍生物,以其强大的抗菌特性而闻名。它主要被开发用于治疗耐甲氧西林金黄色葡萄球菌(MRSA)和其他革兰氏阳性细菌感染。 该化合物通过削弱细菌细胞壁起作用,使其成为对抗抗生素耐药细菌的有希望的候选者 .
准备方法
合成路线和反应条件
氯化埃克索非尼是通过一个多步骤过程合成的,该过程包括形成卟啉核心,然后引入阳离子基团。合成通常从吡咯和醛衍生物缩合形成卟啉大环开始。
工业生产方法
氯化埃克索非尼的工业生产涉及扩大实验室合成工艺。这包括优化反应条件,例如温度、溶剂和催化剂,以确保高产率和纯度。 最终产品然后使用结晶和色谱等技术进行纯化,以满足药物标准 .
化学反应分析
反应类型
氯化埃克索非尼经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化的卟啉衍生物。
还原: 还原反应可以改变卟啉核心,改变其电子性质。
常见的试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及控制温度和惰性气氛,以防止不希望发生的副反应 .
主要形成的产物
这些反应形成的主要产物包括具有改性电子和空间特性的各种卟啉衍生物。 这些衍生物可以表现出不同水平的抗菌活性,使其对进一步研究和开发有用 .
科学研究应用
Antibacterial Efficacy
Mechanism of Action:
Exeporfinium chloride exhibits rapid bactericidal activity against Gram-positive bacteria. Studies have demonstrated that it disrupts bacterial cell walls and membranes, leading to significant reductions in bacterial viability. The minimum inhibitory concentrations (MICs) for XF-73 range from 0.25 to 4 mg/L for various bacterial strains, indicating its high potency compared to traditional antibiotics like mupirocin .
In Vitro Studies:
Research has shown that XF-73 is effective against multi-drug-resistant strains of S. aureus. In vitro studies using transmission electron microscopy (TEM) and scanning electron microscopy (SEM) revealed that XF-73 causes rapid disruption of the bacterial cell wall within minutes of exposure, making it a promising candidate for treating skin infections caused by resistant strains .
Clinical Applications
Prevention of Surgical Site Infections:
XF-73 is being developed primarily for the prevention of post-surgical infections caused by S. aureus, including MRSA. A Phase 2b clinical trial demonstrated that a nasal gel formulation of XF-73 significantly reduced nasal colonization of S. aureus in patients undergoing cardiac surgery. The study reported over a 99% reduction in nasal bacterial load, achieving the primary endpoint with no adverse effects observed .
In Vivo Efficacy:
In animal models, XF-73 has been shown to effectively reduce bacterial burden in skin infection models infected with mupirocin-resistant S. aureus. In these studies, XF-73 outperformed mupirocin ointment in reducing bacterial counts significantly, highlighting its potential as a topical treatment for skin infections .
Case Studies
Study on MRSA Burn Wound Infection:
A recent study presented at the Infection Prevention Society conference demonstrated that XF-73 effectively inhibited MRSA infection in an in vivo burn wound model. The results indicated that treatment with XF-73 prevented the invasion of bacteria into the bloodstream, which is critical in avoiding sepsis—a life-threatening condition associated with high mortality rates .
Phase 2 Clinical Trials:
The Phase 2 clinical trials for XF-73 have yielded positive results regarding its safety and efficacy in reducing nasal carriage of S. aureus. In one trial involving 83 adult patients, the treatment resulted in significant reductions in bacterial load before surgery, thus minimizing the risk of surgical site infections .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Application | Key Findings |
---|---|---|
In Vitro Studies | Antibacterial Efficacy | High potency against Gram-positive bacteria; rapid action |
Phase 2 Clinical Trial | Surgical Site Infection Prevention | >99% reduction in nasal S. aureus load; no adverse effects |
In Vivo Animal Models | Skin Infection Treatment | Superior efficacy compared to mupirocin; significant bacterial reduction |
Case Study (Burn Wound Model) | MRSA Infection Control | Prevented bloodstream invasion; critical for sepsis prevention |
作用机制
氯化埃克索非尼通过破坏细菌细胞壁发挥其作用。该化合物的双阳离子性质使其能够与细菌细胞壁的带负电荷的成分相互作用,导致膜失稳和细胞裂解。 这种机制对多种革兰氏阳性细菌有效,包括 MRSA .
相似化合物的比较
类似化合物
莫匹罗星: 另一种用于 MRSA 鼻腔脱落的抗菌剂。
洗必泰: 一种广谱抗菌剂,用于各种消毒剂和防腐剂。
杆菌肽: 一种用于局部细菌感染的抗生素。
独特性
氯化埃克索非尼因其快速杀菌活性以及诱导细菌耐药性的可能性低而具有独特性。与可能随着时间的推移导致耐药性的莫匹罗星不同,氯化埃克索非尼的作用机制降低了耐药性发展的可能性。 此外,其双阳离子结构与其他类似化合物相比提供了更广泛的活性范围 .
生物活性
Exeporfinium chloride, also known as XF-73, is a synthetic, di-cationic porphyrin derivative that has garnered attention for its potent antimicrobial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This article delves into the biological activity of XF-73, highlighting its mechanism of action, clinical efficacy, and resistance profiles based on recent studies.
XF-73 exhibits a unique mechanism of action that differentiates it from traditional antibiotics. Key features include:
- Membrane Perturbation : XF-73 disrupts bacterial membranes, leading to the rapid loss of potassium ions and adenosine triphosphate (ATP) from bacterial cells. This disruption inhibits essential cellular functions without causing lysis of the bacteria .
- Inhibition of Nucleic Acid and Protein Synthesis : The compound effectively halts DNA, RNA, and protein synthesis in bacteria, which is crucial for their survival and replication .
Antimicrobial Efficacy
Recent studies have demonstrated the efficacy of XF-73 against a broad range of Staphylococcus species. A significant study involving 2,527 clinical isolates reported:
- Minimum Inhibitory Concentrations (MICs) : XF-73 showed MICs ranging from ≤0.12 to 4 µg/ml, with median values (MIC50 and MIC90) at 0.5 and 1 µg/ml respectively .
- Resistance Profile : Notably, XF-73 has a low propensity for developing resistance. No mutational resistance was observed after extensive serial passages at sub-inhibitory concentrations . This contrasts sharply with other antibiotics like mupirocin, which quickly led to resistance in tested MRSA isolates.
Phase 2 Trials
XF-73 has undergone rigorous clinical testing to evaluate its safety and efficacy. Key findings from recent trials include:
-
Nasal Gel Application : In a double-blind randomized controlled trial involving 83 patients undergoing cardiac surgery:
- The XF-73 group achieved a significant reduction in nasal S. aureus burden compared to the placebo group (2.842 log10 CFU/mL vs. 0.469 log10 CFU/mL) .
- Within one hour post-surgery, 83.7% of patients treated with XF-73 had zero nasal S. aureus or a reduction of 2 log10 CFU/mL or more compared to only 25% in the placebo group .
- Burn Wound Model : Another study presented findings on the effectiveness of XF-73 in preventing MRSA infections in burn wounds, indicating potential applications beyond nasal decolonization .
Summary of Clinical Findings
Study | Population | Intervention | Results |
---|---|---|---|
Phase 2 Cardiac Surgery Trial | 83 patients | XF-73 nasal gel | Significant reduction in nasal S. aureus |
MRSA Burn Wound Infection Study | Animal model | XF-73 treatment | Prevented bacterial invasion |
属性
CAS 编号 |
718638-68-7 |
---|---|
分子式 |
C44H50Cl2N6O2 |
分子量 |
765.8 g/mol |
IUPAC 名称 |
trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride |
InChI |
InChI=1S/C44H50N6O2.2ClH/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6;;/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
KJLHJQGDBJNMPU-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCOC(C=C1)=CC=C1/C2=C(N/3)\C=CC3=C\C4=N/C(C=C4)=C(C5=CC=C(OCCC[N+](C)(C)C)C=C5)\C(N6)=CC=C6/C=C7C=CC2=N/7.[Cl-].[Cl-] |
规范 SMILES |
C[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3.[Cl-].[Cl-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
XF-73; XF 73; XF73; Exeporfinium chloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。